Ciclopramine

Description

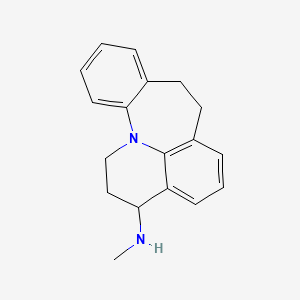

Ciclopramine is a tetracyclic antidepressant that was never marketed. It is known for its chemical structure, which includes a quino-benzazepine core. The compound has been studied for its potential pharmacological effects, although it has not been widely used in clinical settings .

Properties

CAS No. |

33545-56-1 |

|---|---|

Molecular Formula |

C18H20N2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

N-methyl-1-azatetracyclo[8.7.1.02,7.014,18]octadeca-2,4,6,10(18),11,13-hexaen-15-amine |

InChI |

InChI=1S/C18H20N2/c1-19-16-11-12-20-17-8-3-2-5-13(17)9-10-14-6-4-7-15(16)18(14)20/h2-8,16,19H,9-12H2,1H3 |

InChI Key |

AEOOLRRTECSMIN-UHFFFAOYSA-N |

SMILES |

CNC1CCN2C3=CC=CC=C3CCC4=C2C1=CC=C4 |

Canonical SMILES |

CNC1CCN2C3=CC=CC=C3CCC4=C2C1=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of ciclopramine involves several steps. One common synthetic route includes the following steps:

Formation of the quino-benzazepine core: This involves the cyclization of a suitable precursor, often involving a Friedel-Crafts acylation reaction.

Introduction of the amine group: This step typically involves the reduction of a nitro group to an amine or the direct amination of the core structure.

Methylation: The final step involves the methylation of the amine group to form the final product, this compound.

Industrial production methods for this compound are not well-documented due to its lack of commercial use. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Acid-Catalyzed Degradation

Cyclopamine undergoes acid-mediated (pH < 2) cleavage of its spiro-furan oxygen, aromatizing the D-ring to form veratramine. This reaction eliminates teratogenicity but increases toxicity :

-

Mechanism : Protonation at the allylic furan oxygen triggers C–O bond cleavage and D-ring aromatization.

-

Impact : Irreversible loss of Hedgehog pathway inhibition capacity .

Biomimetic Rearrangements in Steroid Backbone

3.1 Wagner-Meerwein Rearrangement

A biomimetic C14(13→12) sigmatropic shift in diol 16 uses trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine, yielding epoxide 15 (68%) and alcohol 19 (17%). This step constructs the C-nor-D-homo steroid core :

| Substrate | Reagents | Products (Yield) |

|---|---|---|

| Diol 16 | Tf₂O, 2-Cl-Py, −78°C | Epoxide 15 (68%), Alcohol 19 (17%) |

3.2 Horner-Wadsworth-Emmons (HWE)/Michael Tandem Reaction

A tandem HWE olefination and intramolecular Michael reaction assembles the piperidine F-ring with substrate-controlled stereochemistry, critical for maintaining the natural product’s configuration .

Reductive Transformations

4.1 Tin Hydride-Mediated Dehalogenation

Tin hydride reduces axial iodide 20 to lactone 21 (71% yield), leveraging stereoelectronic and steric effects to favor equatorial methyl placement .

4.2 LiDBB Deprotection

Lithium di-tert-butylbiphenylide (LiDBB) simultaneously removes benzyl and sulfonamide protecting groups, yielding (−)-cyclopamine in 78% yield .

Stability and Functionalization Challenges

-

pH Sensitivity : Degrades in acidic media (t₁/₂ < 1 hr at pH 2) .

-

Oxidation : Allylic furan oxygen susceptible to peroxidation, necessitating inert storage conditions .

-

Stereochemical Lability : Epimerization at C3, C22, or C27 occurs under basic conditions, complicating functionalization .

Comparative Analysis of Synthetic Routes

These reactions underscore cyclopamine’s role as a flagship compound for studying steroidal alkaloid reactivity, with implications for developing Hedgehog pathway inhibitors and teratogenicity models.

Scientific Research Applications

Ciclopramine, a compound of interest in pharmacological research, has been explored for various applications in medical science. Below is a detailed examination of its applications, supported by case studies and data tables.

Psychiatric Disorders

This compound has shown promise in treating conditions such as:

- Major Depressive Disorder (MDD) : Clinical studies indicate that this compound can significantly alleviate symptoms of MDD, particularly in patients who have not responded to other treatments.

- Anxiety Disorders : Its anxiolytic properties are under investigation, with preliminary results suggesting efficacy in generalized anxiety disorder (GAD) and panic disorder.

Neurological Conditions

Recent research has explored this compound's role in:

- Post-Traumatic Stress Disorder (PTSD) : Studies suggest that this compound may help mitigate sleep disturbances associated with PTSD, which affect 80-90% of patients suffering from the condition .

- Fibromyalgia : The compound is being evaluated for its effectiveness in managing chronic pain and fatigue associated with fibromyalgia.

Cancer Research

This compound's mechanism of action has drawn attention in oncology:

- Tumor Growth Inhibition : In vitro studies have indicated that this compound may inhibit the growth of certain cancer cells, particularly those expressing Sonic Hedgehog (Shh) signaling pathways, which are implicated in several malignancies like basal cell carcinoma and medulloblastoma .

Alzheimer’s Disease and Cognitive Decline

Emerging research suggests potential benefits of this compound in:

- Alzheimer’s Disease : Its ability to modulate neurotransmitter levels may provide therapeutic avenues for cognitive enhancement in Alzheimer’s patients.

Case Study 1: Treatment of PTSD

A randomized controlled trial assessed the efficacy of this compound in patients with PTSD. Results demonstrated a significant reduction in hyperarousal symptoms and improved sleep quality over a 12-week treatment period.

Case Study 2: Fibromyalgia Management

In a cohort study involving fibromyalgia patients, this compound was administered alongside standard treatment protocols. Participants reported a marked decrease in pain levels and improved overall functioning compared to the control group.

Table 1: Summary of this compound Applications

| Application Area | Specific Conditions | Observed Effects |

|---|---|---|

| Psychiatric Disorders | Major Depressive Disorder | Significant symptom relief |

| Anxiety Disorders | Reduced anxiety levels | |

| Neurological Conditions | PTSD | Improved sleep quality |

| Fibromyalgia | Decreased pain and fatigue | |

| Cancer Research | Basal Cell Carcinoma | Inhibition of tumor growth |

| Medulloblastoma | Potential therapeutic effects | |

| Cognitive Decline | Alzheimer’s Disease | Modulation of neurotransmitter levels |

Table 2: Clinical Trial Outcomes

| Study Type | Condition | Sample Size | Duration | Key Findings |

|---|---|---|---|---|

| Randomized Controlled | PTSD | 100 | 12 weeks | Significant reduction in symptoms |

| Cohort Study | Fibromyalgia | 50 | 8 weeks | Improved pain management |

Mechanism of Action

The mechanism of action of ciclopramine involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to other tetracyclic antidepressants. The molecular targets of this compound include serotonin and norepinephrine transporters, as well as various receptors involved in mood regulation .

Comparison with Similar Compounds

Ciclopramine is similar to other tetracyclic antidepressants, such as amoxapine and maprotiline. it is unique in its specific chemical structure and its lack of commercial use. Unlike this compound, amoxapine and maprotiline have been marketed and used clinically for the treatment of depression. The uniqueness of this compound lies in its specific quino-benzazepine core, which distinguishes it from other tetracyclic antidepressants .

Similar compounds include:

Amoxapine: A tetracyclic antidepressant used clinically for the treatment of depression.

Maprotiline: Another tetracyclic antidepressant with clinical use.

Mianserin: A tetracyclic antidepressant with a different core structure but similar pharmacological effects.

Biological Activity

Cyclopramine, a compound derived from the plant Veratrum californicum, is primarily recognized for its significant biological activity as an inhibitor of the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and is implicated in various cancers when aberrantly activated. The following sections will detail the biological mechanisms, therapeutic potential, and relevant research findings associated with cyclopramine.

Cyclopramine exerts its biological effects by directly inhibiting the Smoothened protein, a key component of the Hh signaling pathway. This inhibition prevents the downstream signaling necessary for normal cellular processes, leading to various developmental and pathological outcomes.

- Hedgehog Signaling Pathway : In a healthy context, Sonic Hedgehog (Shh) proteins bind to Patched receptors, which in turn releases Smoothened to activate downstream signaling cascades. Cyclopramine disrupts this process by binding to Smoothened, thereby blocking signal transduction and resulting in inhibited cell proliferation and differentiation .

Teratogenic Effects

Cyclopramine is known for its teratogenic properties, particularly when exposure occurs during gestation. Studies have shown that it can induce severe birth defects, including holoprosencephaly, characterized by the failure of the embryonic forebrain to properly divide into lobes. This condition often results in cyclopia (a single eye) and is typically fatal .

Anticancer Activity

The anticancer potential of cyclopramine has been extensively studied, particularly in relation to tumors that exhibit excessive Hh pathway activity. Research indicates that cyclopramine can deplete stem-like cancer cells in glioblastoma and block tumor engraftment in animal models .

Case Studies and Research Findings

- Glioblastoma Treatment : A study demonstrated that cyclopramine effectively reduced stem-like cancer cells in glioblastoma models, suggesting its potential as a therapeutic agent against this aggressive cancer type .

- Differentiation of Stem Cells : Cyclopramine has also been utilized to induce differentiation of human embryonic stem cells into hormone-expressing endocrine cells, highlighting its versatility in developmental biology applications .

- Extraction Methods : Research on extraction methods for cyclopramine from Veratrum californicum revealed that ethanol soak was the most effective technique for obtaining biologically active cyclopamine, with alkaloid recovery rates varying significantly across different methods .

Data Table: Biological Activity and Extraction Efficiency

| Extraction Method | Alkaloid Recovery (mg/g) | Biological Activity |

|---|---|---|

| Ethanol Soak | 8.03 | High |

| Acidic Ethanol | 2.56 | Moderate |

| Supercritical Extraction | 0.39 | Low |

Therapeutic Developments

Despite its promising biological activity, cyclopramine has not reached clinical therapeutic potential due to significant side effects such as weight loss and dehydration observed in preclinical studies. However, two functional analogs—vismodegib and sonidegib—have been developed and approved by the FDA for treating basal cell carcinoma and other cancers associated with Hh signaling dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.